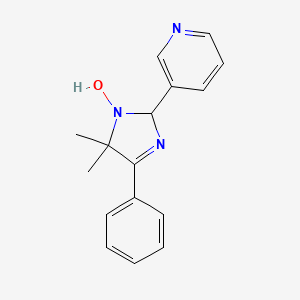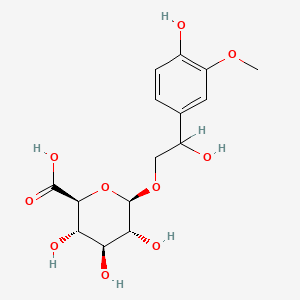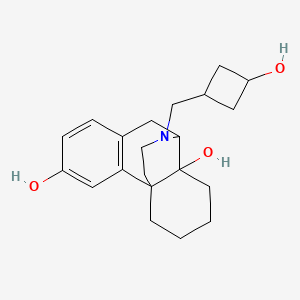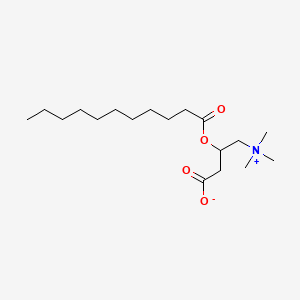![molecular formula C12H17N3OS B1227692 1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one CAS No. 2445-60-5](/img/structure/B1227692.png)
1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods, including condensation reactions, cycloaddition, and the use of catalysts to facilitate the formation of complex structures. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy, indicating a complex process involving multiple steps and the formation of dimer structures in some cases (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using spectroscopic methods and density functional theory (DFT) calculations. Studies have revealed details about the electronic structure, vibrational modes, and intramolecular interactions, such as hydrogen bonding and charge delocalization, which are crucial for understanding the stability and reactivity of these compounds (Singh et al., 2013).
Chemical Reactions and Properties
Research into the chemical reactions of similar compounds has highlighted their potential for forming complexes with metals, as well as their electrochemical properties. For instance, the reaction of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one with metal salts resulted in complexes with NiII, CoII, and CuII, studied for their electrochemical behavior (Beloglazkina et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, of related compounds have been characterized. Techniques like X-ray diffraction and Hirshfeld surface analysis offer insights into the molecular arrangement and interactions within crystals, which can affect the material's properties and applications (Hernandez et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, have been explored through computational studies and experimental observations. DFT and AIM studies provide a deeper understanding of the electron distribution, potential reactive sites, and the nature of chemical bonds, which are critical for predicting the behavior of these compounds in various chemical environments (Singh et al., 2013).
Scientific Research Applications
Synthesis and Derivative Formation
1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one and related compounds have been utilized in various synthesis processes. They are used in preparing 1,4-dihydropyridine derivatives, imidazolones, and pyridinylidene acetates, demonstrating their versatility in chemical reactions. For instance, reactions with primary amines and hydrazine hydrate yield 1,4-dihydropyridine and imidazolones respectively, showcasing their reactivity and potential for creating diverse compounds (Stanovnik et al., 2002).
Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial properties. For instance, fused isoxazole and pyrazole derivatives synthesized using similar compounds have shown inhibitory effects against Staphylococcus aureus and Corynebacterium diphtheriae (Dabholkar & Ansari, 2009). This indicates potential applications in developing new antibacterial agents.
Complex Formation and Stability Analysis
The compound has been studied for its ability to form complexes with iodine, which is relevant in treating hyperthyroidism. Analyses like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) have been used to study the molecular parameters and stability of these complexes, revealing insights into their potential medicinal applications (Tavakol et al., 2012).
Lack of Specific Anti-HIV Activity
Interestingly, certain derivatives of 1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one have been tested for anti-HIV properties. However, studies indicate that these compounds did not demonstrate specific anti-HIV activity, highlighting the importance of targeted research in drug development (Mahajan et al., 2012).
Anticancer Potential
Some thiazole and imidazolidine derivatives containing pyridine moiety, related to this compound, have shown anticancer activity. These compounds were evaluated against human breast carcinoma cell line MCF-7, indicating their potential in cancer treatment research (Al-Saleem et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(5Z)-1,3-dimethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-13-8-4-5-9(13)6-7-10-11(16)15(3)12(17)14(10)2/h6-7H,4-5,8H2,1-3H3/b9-6-,10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPCRZFBUCPSR-LFPVQMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC=C2C(=O)N(C(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one | |
CAS RN |
2445-60-5 | |
| Record name | 1,3-dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)




![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)






